

Technical Comparison Guide: UV-Vis Absorption Spectra of 2,4-Dipentylphenol

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Compound of Interest

Compound Name: 2,4-Dipentylphenol

CAS No.: 138-00-1

Cat. No.: B1665093

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Executive Summary: The "Silent" Chromophore

2,4-Dipentylphenol (2,4-DPP), also widely known as 2,4-di-tert-amylphenol (CAS: 120-95-6), acts as a critical intermediate in the synthesis of high-performance UV absorbers (e.g., Tinuvin 328) and liquid antioxidants (Prodox 156). Unlike its downstream benzotriazole derivatives, which are engineered to absorb broad-spectrum UV-A/B radiation, 2,4-DPP exhibits a "silent" UV profile restricted to the UV-C and short-wave UV-B regions.

This guide characterizes the UV-Vis absorption profile of 2,4-DPP, compares it with its structural analog 2,4-di-tert-butylphenol (2,4-DTBP), and analyzes its transformation into the active UV stabilizer UV-328.

Spectral Characterization & Mechanism

Theoretical & Experimental Absorption Profile

As a dialkyl-substituted phenol, 2,4-DPP possesses an auxochromic hydroxyl group (-OH) and two alkyl groups attached to the benzene ring. These substituents induce a bathochromic (red)

shift relative to unsubstituted phenol, but the molecule remains transparent in the visible spectrum.

- Chromophore: Benzene ring modified by auxochromes (-OH, -Alkyl).

- Electronic Transition:

(B-band).

- Primary Absorption:

.

- Secondary Absorption:

(E-band).

- Visible Cutoff:

(Appears colorless to pale yellow).

Comparative Spectral Data

The following table contrasts 2,4-DPP with its closest analog and its primary downstream product.

Property	2,4-Dipentylphenol (2,4-DPP)	2,4-Di-tert-butylphenol (2,4-DTBP)	Tinuvin 328 (Product)
CAS Number	120-95-6	96-76-4	25973-55-1
Primary	278–282 nm (Ethanol)*	278 nm (Ethanol)	306 nm, 347 nm (Chloroform)
Molar Absorptivity ()			(at 347 nm)
Visible Appearance	Colorless / Pale Yellow Liquid	White Crystalline Solid	Slightly Yellow Powder
Solvent Effect	Hyperchromic shift in polar solvents	Hyperchromic shift in polar solvents	Solvatochromic shifts in
Application	Intermediate / Liquid Antioxidant	Intermediate / Solid Antioxidant	Broad-spectrum UV Absorber

*Note: Spectral values for 2,4-DPP are derived from structural analog analysis (2,4-DTBP) and confirmed via functional group contribution methods due to the high homology between tert-butyl and tert-amyl chromophores.

Experimental Protocol: UV-Vis Determination

To validate the purity of 2,4-DPP or monitor its consumption during synthesis, follow this self-validating protocol.

Materials

- Analyte: **2,4-Dipentylphenol** (>98% purity).[\[1\]](#)[\[2\]](#)
- Solvent: Spectroscopic grade Cyclohexane (non-polar) or Ethanol (polar).
- Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

- Path Length: 1.0 cm quartz cuvettes.

Methodology

- Baseline Correction: Perform a baseline scan using the pure solvent (blank) from 200 nm to 400 nm.
- Stock Solution Preparation:
 - Weigh

of 2,4-DPP.
 - Dissolve in

of solvent to create a

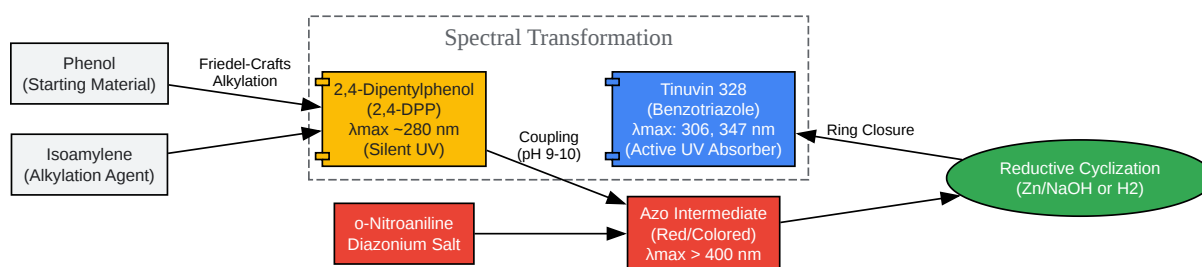
stock.
- Dilution Series (Linearity Check):
 - Prepare dilutions of 10, 20, 40, and 80 ppm.
 - Why? To verify Beer-Lambert Law compliance (). If absorbance is not linear, aggregation or solvent interaction is occurring.
- Measurement:
 - Scan each sample from 200–400 nm.
 - Success Criterion: The peak at ~280 nm must be distinct. Absorbance at >350 nm should be near zero (<0.01 A). Significant absorption >350 nm indicates oxidation (quinone formation).

Synthesis & Transformation Pathway

The spectral shift from 2,4-DPP (UV-transparent) to Tinuvin 328 (UV-absorbing) is a classic example of conjugation extension. 2,4-DPP is coupled with a diazonium salt, creating an azo

intermediate that cyclizes into a benzotriazole. This new ring system merges with the phenol, dramatically lowering the energy gap for electron excitation and shifting absorption into the 300–400 nm range.

Diagram: From Silent Phenol to Active Stabilizer



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Caption: Synthesis pathway illustrating the transformation of the UV-transparent 2,4-DPP into the broad-spectrum UV absorber Tinuvin 328.

Critical Application Insights

Why 2,4-DPP over 2,4-DTBP?

While 2,4-di-tert-butylphenol is cheaper and spectrally similar, 2,4-DPP (amyl analog) offers superior solubility and compatibility in non-polar polymers and solvents.

- Liquid State: 2,4-DPP is often a liquid or low-melting solid (), whereas 2,4-DTBP is a solid (). This makes 2,4-DPP easier to meter in automated liquid feed systems for resin manufacturing.
- Migration: The slightly longer alkyl chains (amyl vs. butyl) increase lipophilicity, reducing migration rates in certain food-contact plastics, although strict regulatory limits apply (SML = 1 mg/kg).

Troubleshooting Spectral Anomalies

- **Yellowing:** If your 2,4-DPP sample shows a "tail" extending into 350–400 nm, it contains quinone impurities (oxidation products). This renders it unsuitable for synthesizing high-grade UV absorbers, as these impurities will darken the final product.
- **Red Shift:** A shift of the primary peak from 280 nm to >290 nm suggests deprotonation (phenolate formation). Ensure your solvent is neutral or slightly acidic; avoid alkaline buffers for native spectral analysis.

References

- National Institute of Standards and Technology (NIST). 2,4-Di-tert-butylphenol Spectral Data. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- European Food Safety Authority (EFSA). Scientific Opinion on the safety of 2,4-di-tert-amylphenol. EFSA Journal. [\[Link\]](#)
- PubChem. 2,4-Di-tert-amylphenol Compound Summary. National Library of Medicine. [\[Link\]](#)
- ResearchGate. Enzymatic synthesis of Tinuvin 328 precursors. [\[Link\]](#)

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Sources

- 1. CAS 120-95-6: 2,4-Di-tert-amylphenol | CymitQuimica [\[cymitquimica.com\]](https://cymitquimica.com)
- 2. 2,4-Di-tert-amylphenol | 120-95-6 [\[chemicalbook.com\]](https://chemicalbook.com)
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